六羟丙胺
描述
六羟丙肾上腺素是一种选择性β2肾上腺素受体激动剂,主要用作支气管扩张剂和解痉剂。 它常用于治疗哮喘和其他阻塞性气道疾病,以及抑制早产 .
科学研究应用
六羟丙肾上腺素在科学研究中具有广泛的应用:
化学: 用作β2肾上腺素受体激动剂研究的模型化合物。
生物学: 用于细胞信号通路和受体-配体相互作用的研究。
医学: 研究其在治疗哮喘、支气管炎和早产方面的潜在治疗作用。
作用机制
六羟丙肾上腺素通过刺激β2肾上腺素受体发挥作用,导致腺苷酸环化酶激活和环腺苷酸(cAMP)水平升高。 这导致气道和子宫平滑肌细胞的舒张,从而缓解支气管痉挛并抑制早产 .
准备方法
六羟丙肾上腺素可以通过一个多步过程合成,该过程涉及 3,4-二羟基苯丙酮与六亚甲基二胺的反应。反应条件通常涉及使用乙醇等溶剂和盐酸等催化剂。 六羟丙肾上腺素的工业生产涉及类似的合成路线,但规模更大,对反应条件进行严格控制以确保高纯度和产率 .
化学反应分析
六羟丙肾上腺素会发生各种化学反应,包括:
氧化: 六羟丙肾上腺素可以氧化形成醌类,它们是各种化学过程中的重要中间体。
还原: 还原反应可以将六羟丙肾上腺素转化为相应的胺类。
取代: 六羟丙肾上腺素可以发生取代反应,特别是在羟基处,形成各种衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及卤代烷等取代剂。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .
相似化合物的比较
六羟丙肾上腺素通常与其他β2肾上腺素受体激动剂如沙丁胺醇、奥昔布宁和芬太尼进行比较。虽然所有这些化合物的作用机制相似,但六羟丙肾上腺素以其更长的作用时间和更低的副作用发生率(特别是心血管作用)而著称。 这使其成为某些临床环境下的首选药物 .
类似化合物
- 沙丁胺醇
- 奥昔布宁
- 芬太尼
属性
IUPAC Name |
4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16/h5-8,11-12,21-30H,1-4,9-10,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLZNBCNGJWPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048322 | |
Record name | Hexoprenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-70-1 | |
Record name | Hexoprenaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3215-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexoprenaline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexoprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexoprenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXOPRENALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9L6B3W684 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
222-228 | |
Record name | Hexoprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hexoprenaline?
A1: Hexoprenaline is a selective β2-adrenergic receptor agonist. [, ] This means it preferentially binds to and activates β2-adrenergic receptors, particularly those found in the uterus, bronchi, and vascular smooth muscle. This activation leads to relaxation of these smooth muscles.
Q2: How does Hexoprenaline affect uterine activity?
A2: By activating β2-adrenergic receptors in the uterine smooth muscle, Hexoprenaline causes relaxation, leading to a decrease in uterine contractions. [, ] This makes it valuable in the management of preterm labor.
Q3: What are the downstream effects of Hexoprenaline binding to β2-adrenergic receptors?
A3: Binding of Hexoprenaline to β2-adrenergic receptors triggers a cascade of intracellular events, primarily through the activation of adenylate cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in smooth muscle relaxation. [, ]
Q4: What is the molecular formula and weight of Hexoprenaline?
A4: The molecular formula of Hexoprenaline is C22H31NO4, and its molecular weight is 373.49 g/mol. []
Q5: Is there any spectroscopic data available for Hexoprenaline?
A5: While the provided research does not delve into specific spectroscopic data, various analytical techniques like UPLC® are used for its characterization and quantification. []
Q6: Has the stability of Hexoprenaline been studied under different conditions?
A6: Yes, studies have explored the stability of Hexoprenaline under various stress conditions, including hydrolytic (acid and base), oxidative, and thermal stress. This helps understand its degradation pathways and develop stable formulations. []
Q7: How does pregnancy affect the pharmacokinetics of Hexoprenaline?
A7: Studies in sheep models suggest that pregnancy can alter the pharmacokinetics of Hexoprenaline. Pregnant sheep tended to have smaller apparent volumes of distribution and lower total body clearance compared to non-pregnant sheep. []
Q8: Does Hexoprenaline cross the placenta?
A8: Research using radiolabeled Hexoprenaline in rabbits showed negligible fetal blood levels after maternal administration, suggesting limited placental transfer. [, ]
Q9: How is Hexoprenaline metabolized and excreted?
A9: The specific metabolic pathways and excretion routes of Hexoprenaline are not extensively discussed in the provided research.
Q10: What models have been used to study the efficacy of Hexoprenaline in preterm labor?
A10: Various animal models, particularly sheep, have been used to investigate the pharmacokinetics and efficacy of Hexoprenaline in the context of preterm labor. [, ]
Q11: What is the efficacy of Hexoprenaline compared to other tocolytics?
A11: Research suggests that Hexoprenaline is effective in suppressing premature labor, but its efficacy compared to other tocolytics like atosiban is debated. Some studies found atosiban to be more effective in prolonging pregnancy. [, , , ]
Q12: What are the potential maternal side effects of Hexoprenaline?
A12: Hexoprenaline administration can lead to maternal side effects, with tachycardia and palpitations being more frequent compared to other tocolytics like atosiban. [, ] Pulmonary edema, though rare, has also been reported. []
Q13: Are there any known long-term effects of Hexoprenaline on infants?
A13: While one study suggests a potential association between intrauterine Hexoprenaline exposure and an increased occurrence of infantile hemangiomas in preterm infants, further research is needed to confirm this link. []
Q14: What routes of administration are commonly used for Hexoprenaline?
A14: Hexoprenaline can be administered intravenously or orally. The choice of administration route depends on the clinical situation and desired therapeutic effect. []
Q15: What analytical methods are employed to quantify Hexoprenaline?
A15: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC®) are commonly used for the quantification of Hexoprenaline in various matrices. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。